tert-Butyl thiophen-3-ylcarbamate

Vue d'ensemble

Description

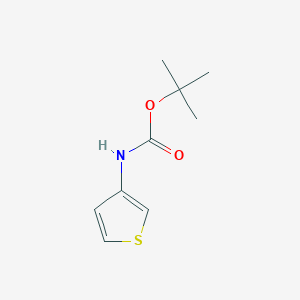

Tert-Butyl thiophen-3-ylcarbamate is a chemical compound that has garnered attention in various research studies due to its potential utility in organic synthesis and pharmaceutical applications. The compound features a tert-butyl group attached to a thiophene ring via a carbamate linkage. This structure is of interest for its potential use as a scaffold for chiral ligands and as a modified backbone unit for peptide nucleic acids (PNAs) .

Synthesis Analysis

The synthesis of tert-butyl thiophen-3-ylcarbamate and its derivatives has been explored in several studies. A practical synthesis route for trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, involves aziridine opening and optical resolution, providing access to multigram quantities of both enantiomers . Another study reports the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a diketopiperazine derivative, which was separated by column chromatography . Additionally, the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was achieved through a high-yielding preparation involving Boc-involved neighboring group participation mediated by thionyl chloride .

Molecular Structure Analysis

The molecular structure of tert-butyl thiophen-3-ylcarbamate has been analyzed using various techniques. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted to investigate the experimental and theoretical vibrational frequencies, optimized geometric parameters, and molecular orbital energies . In another study, the crystal structure of a related compound, tert-butyl N-(thiophen-2-yl)carbamate, was determined, revealing a dihedral angle between the thiophene ring and the carbamate group and the presence of intramolecular and intermolecular interactions .

Chemical Reactions Analysis

Research on tert-butyl thiophen-3-ylcarbamate derivatives has shown that these compounds can undergo various chemical reactions. For instance, tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate was used to synthesize 9-substituted derivatives by reacting with different acid chlorides . The compound's reactivity and the ability to form derivatives make it a valuable intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl thiophen-3-ylcarbamate derivatives have been studied to understand their behavior in different conditions. The heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were determined using adiabatic calorimetry, revealing a solid-liquid phase transition and providing insights into the compound's thermodynamic functions . The crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate, another derivative, showed the importance of hydrogen bonding in the crystal packing .

Applications De Recherche Scientifique

Li et al. (2012) developed a scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, as an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor. This synthesis involved a Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li, Gao, Lorenz, Xu, Johnson, Ma, Lee, Grinberg, Busacca, Lu, Senanayake, 2012).

Storgaard and Ellman (2009) described the preparation of tert-Butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate through Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process involved several steps including cannulation and Schlenk techniques (Storgaard, Ellman, 2009).

Padwa, Brodney, and Lynch (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate. This study focused on amine carbamates and heterocycles, highlighting rearrangements and ring-opening reactions (Padwa, Brodney, Lynch, 2003).

Aouine et al. (2016) characterized tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments. This study provided insights into the structural properties of this compound (Aouine, Faraj, Alami, El-Hallaoui, Akhazzane, 2016).

Chalina, Chakarova, and Staneva (1998) synthesized and evaluated novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea for antiarrhythmic and hypotensive activities (Chalina, Chakarova, Staneva, 1998).

Sert et al. (2014) investigated the vibrational frequencies of tert-Butyl N-(thiophen-2yl)carbamate using experimental and theoretical methods, focusing on spectroscopic characteristics and molecular orbital energies (Sert, Singer, Findlater, Doğan, Çırak, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of tert-Butyl thiophen-3-ylcarbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound .

Mode of Action

For instance, the nucleophilic participation of the tert-butoxycarbonyl group occurs during the selenium or iodine-induced cyclization of tert-butyl 2-allyl- or N-allyl-3-thienylcarbamates .

Biochemical Pathways

The compound affects the biochemical pathways related to protein synthesis and regulation due to its interaction with Methionine aminopeptidase 1

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low, with a Log Kp of -6.31 cm/s .

Result of Action

The compound’s interaction with methionine aminopeptidase 1 suggests it may have effects on protein synthesis and regulation .

Propriétés

IUPAC Name |

tert-butyl N-thiophen-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWYQCYSADTIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353030 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl thiophen-3-ylcarbamate | |

CAS RN |

19228-91-2 | |

| Record name | tert-Butyl thiophen-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(thiophen-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

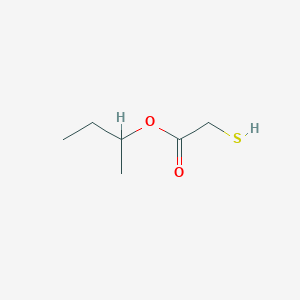

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

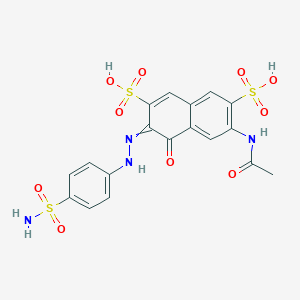

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)